Welcome to the BenchChem Online Store!
molecular formula C11H7NO4 B8781438 Quinoline-5,6-dicarboxylic acid CAS No. 855764-12-4

Quinoline-5,6-dicarboxylic acid

Cat. No. B8781438
M. Wt: 217.18 g/mol
InChI Key: GSKOVDVWILZZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05283335

Procedure details

A mixture of dimethyl 5,6-quinolinedicarboxylate (2.46 g, 10.0 mmol), aqueous sodium hydroxide (5.0 mL, 5m, 25.0 mmol) and methanol is heated to 80° C., treated with water at 80° C. until the mixture is homogeneous, stirred for 2 hours at reflux temperature, cooled to 0° C., acidified to pH 4 with concentrated hydrochloric acid and filtered. The filter cake is air dried to give the title product as a white powder 2.00 g, 91.7%) mp >360 C, identified by H1NMR spectroscopy.
Name
dimethyl 5,6-quinolinedicarboxylate
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91.7%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[C:6]([C:15]([O:17]C)=[O:16])[C:7]([C:11]([O:13]C)=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].CO.Cl>O>[N:1]1[C:10]2[C:5](=[C:6]([C:15]([OH:17])=[O:16])[C:7]([C:11]([OH:13])=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
dimethyl 5,6-quinolinedicarboxylate
Quantity
2.46 g
Type
reactant
Smiles
N1=CC=CC2=C(C(=CC=C12)C(=O)OC)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=CC2=C(C(=CC=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.